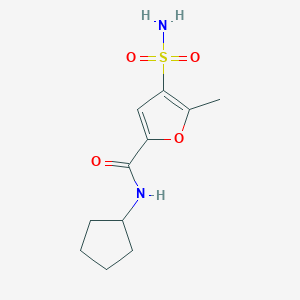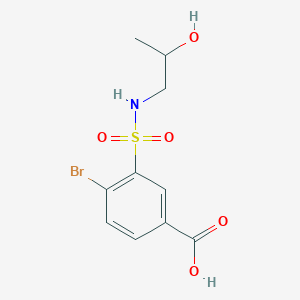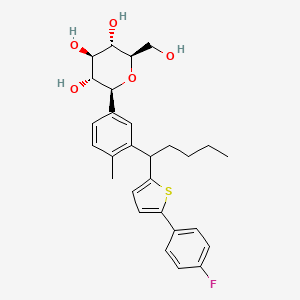
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that may have potential applications in medicinal chemistry. The structure consists of a piperazine ring substituted with a cyclopentyl group and an acetamide moiety linked to a propynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: Starting with cyclopentylamine and ethylenediamine, the piperazine ring is formed through a cyclization reaction.
Substitution Reaction: The piperazine ring is then substituted with a propynyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the substituted piperazine with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group, forming various oxidized derivatives.
Reduction: Reduction reactions could target the acetamide moiety, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Amines derived from the reduction of the acetamide moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacological agent targeting specific receptors or enzymes.
Biological Research: Studying the effects of piperazine derivatives on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor agonist or antagonist, it would interact with the receptor’s active site, modulating its activity. The propynyl group may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
- 2-(4-ethylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
The cyclopentyl group in 2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity compared to similar compounds.
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C14H23N3O/c1-2-7-15-14(18)12-16-8-10-17(11-9-16)13-5-3-4-6-13/h1,13H,3-12H2,(H,15,18) |
InChI Key |
UBTIRIBVTGYOJL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CN1CCN(CC1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)





![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)

![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)




